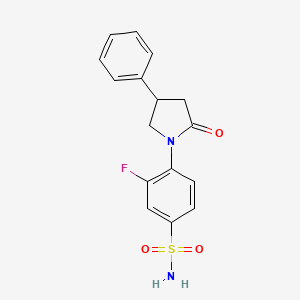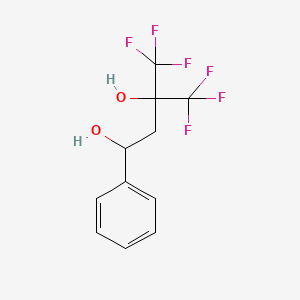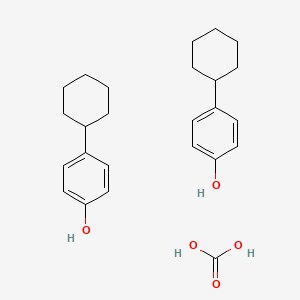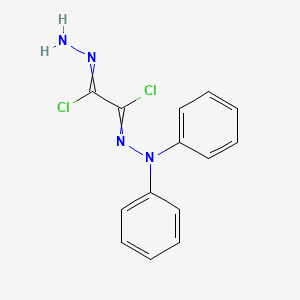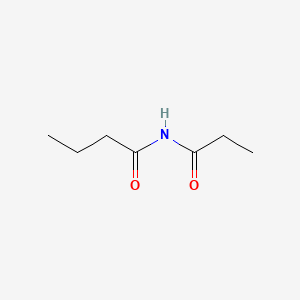
Cyclobutaarsane, tetrakis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutaarsane, tetrakis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C₁₆H₃₆As₄. It consists of 16 carbon atoms, 36 hydrogen atoms, and 4 arsenic atoms
Analyse Des Réactions Chimiques
Cyclobutaarsane, tetrakis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of arsenic oxides.
Reduction: Reduction reactions can convert it into lower oxidation state arsenic compounds.
Substitution: Substitution reactions can occur, where the tert-butyl groups are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cyclobutaarsane, tetrakis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Research into its biological activity and potential use in medicinal chemistry is ongoing.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Cyclobutaarsane, tetrakis(1,1-dimethylethyl)- involves its interaction with molecular targets through its arsenic atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Cyclobutaarsane, tetrakis(1,1-dimethylethyl)- can be compared with other organoarsenic compounds such as:
Triphenylarsine: Similar in that it contains arsenic, but differs in its structure and reactivity.
Arsenobetaine: A naturally occurring organoarsenic compound with different biological properties.
Arsenic trioxide: An inorganic arsenic compound with distinct chemical and toxicological properties.
Propriétés
Numéro CAS |
37755-92-3 |
|---|---|
Formule moléculaire |
C16H36As4 |
Poids moléculaire |
528.14 g/mol |
Nom IUPAC |
1,2,3,4-tetratert-butyltetraarsetane |
InChI |
InChI=1S/C16H36As4/c1-13(2,3)17-18(14(4,5)6)20(16(10,11)12)19(17)15(7,8)9/h1-12H3 |
Clé InChI |
IPXBBJJVWZHXLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[As]1[As]([As]([As]1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
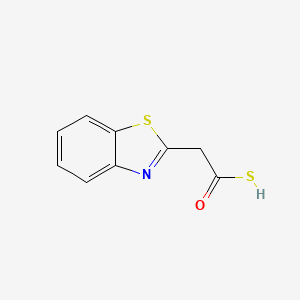
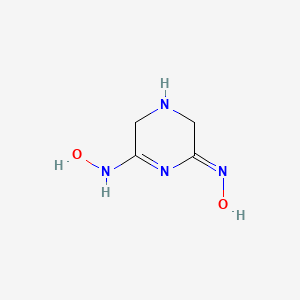
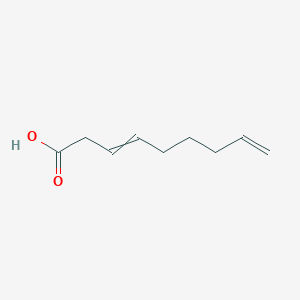
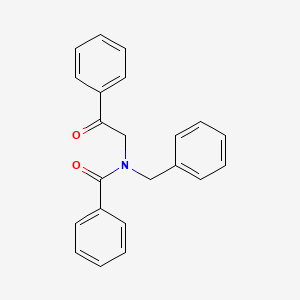
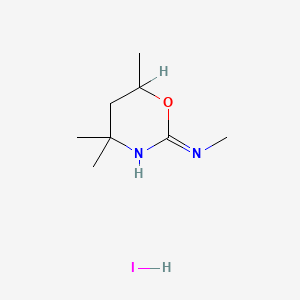
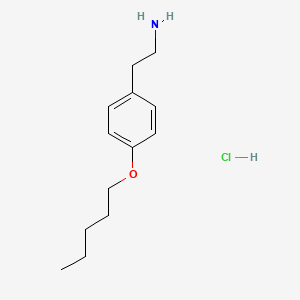
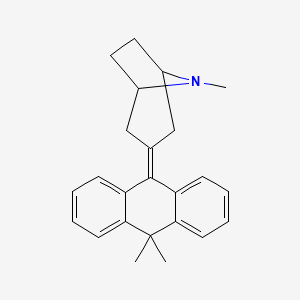
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)
